- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,
Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)
92611-10-4 structure
Product Name:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
Numero CAS:92611-10-4
MF:C13H31N2OP
MW:262.371804475784
CID:813031
PubChem ID:24864467
Update Time:2025-06-30
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE
- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
- methoxy N,N,N',N'-tetraisopropylphosphordiamidite
- methyl N,N,N',N'-tetraisopropylphosphordiamidite
- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite
- methyl tetraisopropylphosphorodiamidite
- Bis(diisopropylamino)methoxyphosphine
- Bis(diisopropylamino)methoxyphosphine;
- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)
- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite
- 92611-10-4
- SCHEMBL631105
- AKOS024375420
- G78188
- DTXSID40352994
- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite
- bis(diisopropylamino) methoxyphosphine
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester
- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE
- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite
- DB-009762
- starbld0015074
- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%
- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine
-
- MDL: MFCD00451020
- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
- Chiave InChI: YFYBXOIQXOOUCI-UHFFFAOYSA-N
- Sorrisi: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C
Proprietà calcolate
- Massa esatta: 278.21200
- Massa monoisotopica: 262.21740061g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 7
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.6
- Superficie polare topologica: 15.7Ų
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.915 g/mL at 25 °C(lit.)
- Punto di ebollizione: 74-75 °C/0.45 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- Indice di rifrazione: n20/D 1.461(lit.)
- PSA: 42.59000
- LogP: 3.97850
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 14-36/37/38
- Istruzioni di sicurezza: 7-26-36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R14; R36/37/38
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Dati doganali
- CODICE SA:2929909090
- Dati doganali:
Codice doganale cinese:
2929909090Panoramica:
2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 99% | 100mg |
¥0.0 | 2023-07-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 5g |
¥1181.16 | 2023-12-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |
92611-10-4 | 5g |
¥1,091.00 | 2023-07-10 | ||
| Aaron | AR003SQ4-25g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 25g |
$493.00 | 2025-02-12 | |
| Aaron | AR003SQ4-250mg |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 250mg |
$15.00 | 2025-02-12 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |
92611-10-4 | 5g |
¥1091.00 | 2023-09-05 | ||
| 1PlusChem | 1P003SHS-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 5g |
$113.00 | 2024-04-20 | |
| Aaron | AR003SQ4-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 5g |
$100.00 | 2025-02-12 | |
| A2B Chem LLC | AB76096-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 5g |
$145.00 | 2024-07-18 | |
| 1PlusChem | 1P003SHS-1g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 1g |
$60.00 | 2024-04-20 |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C
Riferimento
- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
Riferimento
- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt
Riferimento
- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Chloroform ; 10 min, rt
Riferimento
- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt
Riferimento
- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Riferimento
- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Letteratura correlata
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti